molecular formula C11H12FNO4 B1338088 Ethyl 2-(3-fluoro-4-nitrophenyl)propanoate CAS No. 78543-07-4

Ethyl 2-(3-fluoro-4-nitrophenyl)propanoate

Cat. No.: B1338088
CAS No.: 78543-07-4
M. Wt: 241.22 g/mol
InChI Key: BMOAQMNPJSPXIU-UHFFFAOYSA-N
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Description

Ethyl 2-(3-fluoro-4-nitrophenyl)propanoate is an organic compound with the molecular formula C11H12FNO4. It is characterized by the presence of a fluoro and nitro group attached to a phenyl ring, which is further connected to a propanoate ester. This compound is used in various scientific research applications due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(3-fluoro-4-nitrophenyl)propanoate typically involves the esterification of 2-(3-fluoro-4-nitrophenyl)propanoic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete esterification .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial-grade reagents and catalysts, and the reaction is conducted in large reactors with efficient mixing and temperature control to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(3-fluoro-4-nitrophenyl)propanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Hydrolysis: Water, acid or base catalyst.

    Reduction: Hydrogen gas, metal catalyst (e.g., palladium on carbon).

    Substitution: Nucleophiles (e.g., amines, thiols), appropriate solvents (e.g., ethanol, methanol).

Major Products Formed

    Hydrolysis: 2-(3-fluoro-4-nitrophenyl)propanoic acid and ethanol.

    Reduction: Ethyl 2-(3-fluoro-4-aminophenyl)propanoate.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Mechanism of Action

The specific mechanism of action of Ethyl 2-(3-fluoro-4-nitrophenyl)propanoate in biological systems is not well-documented. the presence of the nitro group suggests potential interactions with biological molecules through redox reactions. The fluoro group may also influence the compound’s binding affinity to various molecular targets.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-(3-chloro-4-nitrophenyl)propanoate
  • Ethyl 2-(3-bromo-4-nitrophenyl)propanoate
  • Ethyl 2-(3-iodo-4-nitrophenyl)propanoate

Uniqueness

Ethyl 2-(3-fluoro-4-nitrophenyl)propanoate is unique due to the presence of the fluoro group, which imparts distinct electronic properties compared to its chloro, bromo, and iodo analogs. The fluoro group is highly electronegative, which can influence the compound’s reactivity and interactions with other molecules .

Properties

IUPAC Name

ethyl 2-(3-fluoro-4-nitrophenyl)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12FNO4/c1-3-17-11(14)7(2)8-4-5-10(13(15)16)9(12)6-8/h4-7H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMOAQMNPJSPXIU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)C1=CC(=C(C=C1)[N+](=O)[O-])F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12FNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10512200
Record name Ethyl 2-(3-fluoro-4-nitrophenyl)propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10512200
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

78543-07-4
Record name Ethyl 2-(3-fluoro-4-nitrophenyl)propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10512200
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a stirred solution of potassium t-butoxide (20 mmol) in DMF (20 mL) was added a mixture of 2-fluoro-nitrobenzene (10 mmol) and ethyl-2-chloropropionate (10 mmol) at 0° C. dropwise. After being stirred for 10 min at 0° C., the mixture was quenched by 1 N HCl solution, diluted with water and extracted with diethyl ether several times. The combined organic layers were washed with water and brine, dried over MgSO4, and concentrated in vacuo. The residue was purified by flash column chromatography on silica gel using EtOAc:hexanes (1:10) as eluant to afford ethyl 2-(3-fluoro-4-nitrophenyl)propionate (1-1, SU-654).
Quantity
20 mmol
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
10 mmol
Type
reactant
Reaction Step Two
Quantity
10 mmol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

A mixture of 100 millimoles of diethyl 2-(3-fluoro-4-nitrophenyl)-2-methylmalonate, 110 millimoles of sodium chloride and 50 milliliters of dimethyl sulfoxide is heated under nitrogen at about 130° to 180° C. for about 6 hours. On cooling the mixture is diluted with 100 milliliters of water and 100 milliliters of ethyl acetate. The layers are separated and the organic layer is washed two times with 25 milliliters of water. After drying over disodium sulfate the organic layer is concentrated in vacuo to give the desired ethyl 2-(3-fluoro-4-nitrophenyl)propionate.
Quantity
100 mmol
Type
reactant
Reaction Step One
Quantity
110 mmol
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Two

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